molecular formula C11H18OSi B8539743 1-Phenyl-2-(trimethylsilyl)ethanol

1-Phenyl-2-(trimethylsilyl)ethanol

Cat. No.: B8539743
M. Wt: 194.34 g/mol
InChI Key: RQYRMSUPLWLFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(trimethylsilyl)ethanol is a useful research compound. Its molecular formula is C11H18OSi and its molecular weight is 194.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

1-phenyl-2-trimethylsilylethanol

InChI

InChI=1S/C11H18OSi/c1-13(2,3)9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3

InChI Key

RQYRMSUPLWLFFN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To benzaldehyde (2.17 g, 20.4 mmol) in 20 mL of ether, 1 M (trimethylsilyl)methyl magnesium chloride solution in ether (28.6 mL) was added at 0° C. After two hours of stirring at 0° C., a saturated NH4Cl solution was added and the mixture was extracted with ether (3×). The combined organic extract was dried (Na2SO4), filtered, and concentrated to give the title product (4.12 g).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
28.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1.0M solution (75 ml) of trimethylsilylmethyl magnesium chloride in diethyl ether was diluted with dry diethyl ether (50 ml). After the interior of an reaction vessel was replaced by nitrogen, a solution (50 ml) of benzaldehyde (5.3 g) in dry diethyl ether was slowly added dropwise to the solution in the reaction vessel while stirring. The reaction mixture was stirred at 40° C. for 2 hours under nitrogen atmosphere and cooled in an ice bath. A 25% aqueous solution (100 ml) of ammonium chloride was added dropwise thereto, the mixture was extracted with diethyl ether, washed with water and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure to obtain 1-trimethylsilyl-2-hydroxy-2-phenylethane (13.1 g) as pale yellow oily material.
[Compound]
Name
solution
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.